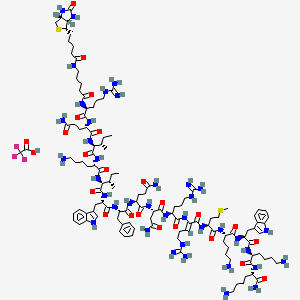
Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is a complex biotinylated peptide compound. It consists of a biotin moiety attached to a pentapeptide sequence, which is further linked to a peptide sequence derived from the Antennapedia homeodomain. This compound is primarily used in scientific research for its ability to facilitate the study of protein interactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of amino acids using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The biotin moiety is then conjugated to the pentapeptide sequence using biotinylation reagents like biotin-PEG2-NHS.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, particularly involving disulfide bonds.
Substitution: Substitution reactions can occur at various amino acid residues, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Reduced disulfide bonds.
Substitution: Various substituted amino acids depending on the reaction conditions.
科学研究应用
Chemistry: The compound is used in chemical research to study protein interactions and binding affinities. Its biotin moiety allows for easy attachment to streptavidin or avidin, facilitating the isolation and purification of target proteins.
Biology: In biological research, this compound is used to study cellular processes, such as protein trafficking and signal transduction. It can be used as a probe to label and track proteins within cells.
Medicine: . Its ability to bind specific proteins can be harnessed to deliver therapeutic agents to specific cellular targets.
Industry: In industrial applications, the compound is used in the development of diagnostic tools and biosensors. Its high specificity and binding affinity make it a valuable component in the design of sensitive detection systems.
作用机制
The mechanism of action of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 involves its interaction with specific proteins. The biotin moiety binds to streptavidin or avidin with high affinity, allowing the peptide sequence to interact with its target protein. This interaction can modulate the activity of the target protein, leading to changes in cellular processes.
Molecular Targets and Pathways Involved:
Streptavidin/Avidin: The primary molecular targets are streptavidin and avidin, which are proteins with high affinity for biotin.
Target Proteins: The peptide sequence can interact with various target proteins, depending on the specific application.
相似化合物的比较
Biotinylated Peptides: Other biotinylated peptides with different amino acid sequences.
Antibody Conjugates: Antibodies conjugated to biotin or other reporter molecules.
Fluorescent Probes: Fluorescently labeled peptides or proteins used for imaging and detection.
Uniqueness: Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is unique in its specific peptide sequence, which allows for targeted interactions with specific proteins. Its high binding affinity and specificity make it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H190N38O22S2.C2HF3O2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120;3-2(4,5)1(6)7/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179);(H,6,7)/b81-41-;/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZHXRRZAUKNIM-NSWJEJDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H191F3N38O24S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
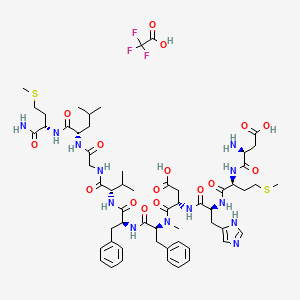
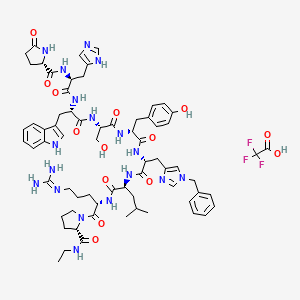
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496794.png)
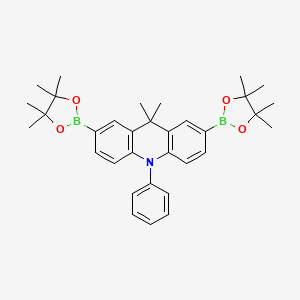
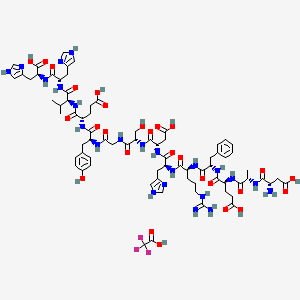
![Methyl 3-[3-(1-acetylpyrrolidin-2-yl)-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B1496798.png)
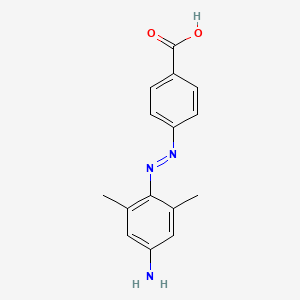
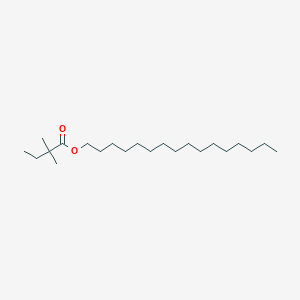
![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)
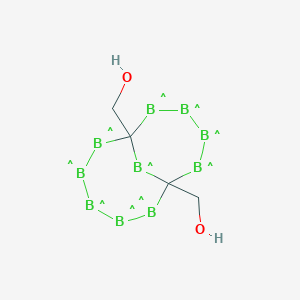
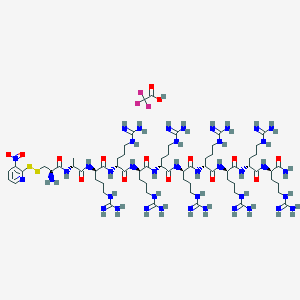
![(5Z)-3-ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B1496808.png)
![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)
